molecular formula C21H19FN4O3S B11260637 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B11260637
M. Wt: 426.5 g/mol
InChI Key: JSEXOEKALFYOPT-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of the triazole and thiazole rings in its structure makes it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole and thiazole rings in its structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
  • [1,2,4]triazolo[4,3-a]pyrazine derivatives

Uniqueness

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethoxybenzamide is unique due to its specific combination of functional groups and the presence of both triazole and thiazole rings. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C21H19FN4O3S/c1-28-16-6-7-17(18(11-16)29-2)20(27)23-9-8-15-12-30-21-24-19(25-26(15)21)13-4-3-5-14(22)10-13/h3-7,10-12H,8-9H2,1-2H3,(H,23,27)

InChI Key

JSEXOEKALFYOPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)OC

Origin of Product

United States

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